Cas no 321-04-0 (4-fluoro-2-nitrophenetole)

4-Fluoro-2-nitrophenetole (CAS: 446-36-6) is a fluorinated aromatic compound featuring a nitrophenetole structure. Its key functional groups—a fluorine substituent and a nitro group—impart unique reactivity, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The electron-withdrawing nitro group enhances electrophilic substitution reactions, while the fluorine atom improves metabolic stability in derived compounds. This compound exhibits moderate solubility in organic solvents, facilitating its use in multistep synthetic processes. Its well-defined structure and consistent purity make it suitable for precision applications in medicinal chemistry and material science. Proper handling is advised due to potential sensitivity to light and heat.
4-fluoro-2-nitrophenetole structure
4-fluoro-2-nitrophenetole structure
Product name:4-fluoro-2-nitrophenetole
CAS No:321-04-0
MF:C8H8NO3F
MW:185.15242
CID:916734
PubChem ID:13355370

4-fluoro-2-nitrophenetole Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-2-nitrophenetole
    • 1-ethoxy-4-fluoro-2-nitrobenzene
    • KS-5504
    • DTXSID70538082
    • 321-04-0
    • AKOS026672106
    • SCHEMBL1136125
    • MDL: MFCD17014053
    • Inchi: InChI=1S/C8H8FNO3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2H2,1H3
    • InChI Key: UERNJNZUJBOYAI-UHFFFAOYSA-N
    • SMILES: CCOC1=C(C=C(C=C1)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 185.04884
  • Monoisotopic Mass: 185.04882128g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • PSA: 52.37

4-fluoro-2-nitrophenetole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Fluorochem
063601-1g
1-Ethoxy-4-fluoro-2-nitrobenzene
321-04-0 95%
1g
£196.00 2022-03-01
Crysdot LLC
CD12084050-5g
1-Ethoxy-4-fluoro-2-nitrobenzene
321-04-0 95+%
5g
$740 2024-07-24

Additional information on 4-fluoro-2-nitrophenetole

Introduction to 4-fluoro-2-nitrophenetole (CAS No: 321-04-0)

4-fluoro-2-nitrophenetole, with the chemical identifier CAS No: 321-04-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aromatic nitro compound has garnered attention due to its versatile structural framework and potential applications in medicinal chemistry. The presence of both a fluoro substituent and a nitro group on a phenetole backbone imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.

The compound's molecular structure consists of a benzene ring fused with an oxygen-containing heterocycle, with the fluorine atom at the 4-position and the nitro group at the 2-position. This arrangement enhances its reactivity and interaction with biological targets, which is crucial for developing pharmaceutical agents. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, plays a pivotal role in fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.

In recent years, 4-fluoro-2-nitrophenetole (CAS No: 321-04-0) has been extensively studied for its potential in various therapeutic areas. One of the most promising applications lies in its use as an intermediate in the synthesis of antitumor agents. The nitro group can be reduced to an amine, which can then be further functionalized to produce kinase inhibitors or other targeted therapies. Preliminary studies have shown that derivatives of this compound exhibit inhibitory activity against certain cancer cell lines, suggesting its utility in oncology research.

The fluoro substituent in 4-fluoro-2-nitrophenetole also contributes to its antimicrobial properties. Fluorinated aromatic compounds are known to possess enhanced binding interactions with bacterial enzymes and DNA gyrase, leading to increased efficacy against resistant strains. Research has demonstrated that modifications at the 4-position can significantly alter the antimicrobial spectrum, making this compound a candidate for developing novel antibiotics.

Moreover, the nitro group provides a handle for further chemical modifications through reduction or diazotization reactions. These transformations allow chemists to explore diverse structural motifs, including heterocycles and biaryl systems, which are prevalent in many bioactive molecules. The ability to derivatize 4-fluoro-2-nitrophenetole (CAS No: 321-04-0) into more complex scaffolds underscores its importance as a synthetic building block.

Recent advancements in computational chemistry have further highlighted the potential of 4-fluoro-2-nitrophenetole. Molecular modeling studies have revealed that small modifications around the fluoro and nitro substituents can drastically alter binding affinities to protein targets. This has enabled researchers to design more potent and selective drug candidates with fewer side effects. Such computational approaches are becoming increasingly integral in drug discovery pipelines, streamlining the process from hit identification to lead optimization.

The pharmaceutical industry has also been exploring 4-fluoro-2-nitrophenetole (CAS No: 321-04-0) for its potential in central nervous system (CNS) drug development. The compound's ability to cross the blood-brain barrier has been investigated, with some derivatives showing promise as neuroprotective agents or antipsychotics. The unique electronic properties imparted by the fluoro and nitro groups allow for precise tuning of receptor interactions, which is essential for CNS drugs where selectivity is paramount.

In conclusion, 4-fluoro-2-nitrophenetole (CAS No: 321-04-0) is a multifaceted compound with significant potential in pharmaceutical research. Its structural features enable diverse applications across multiple therapeutic areas, from oncology to antimicrobial therapy and CNS disorders. As research continues to uncover new synthetic pathways and biological activities, this compound is poised to remain a cornerstone in medicinal chemistry innovation.

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